Montelukast Sulfoxide(Mixture of Diastereomers)

説明

Montelukast Sulfoxide is a significant impurity found in drug products containing montelukast, a medication commonly used in asthma therapy. The presence of impurities like sulfoxide in pharmaceuticals is crucial as they can affect the safety, efficacy, and quality of the medication. Regulatory agencies and pharmaceutical industries are increasingly concerned about such impurities, especially those with genotoxic potential, due to their role in carcinogenesis. Montelukast Sulfoxide, in particular, has been studied for its genotoxicological profile to ensure patient safety (Emerce, Cok, & Degim, 2015).

Synthesis Analysis

The chemical synthesis of Montelukast Sulfoxide involves the oxidation of Montelukast. Dufresne et al. (1996) described the synthesis of six oxidized derivatives of Montelukast, including the sulfoxide derivatives, through direct oxidation using m-chloroperbenzoic acid. This process highlights the chemical flexibility of Montelukast to form various oxidized derivatives, which are essential for identifying its metabolites and understanding its metabolic pathways (Dufresne, Gallant, Gareau, Ruel, Trimble, & Labelle, 1996).

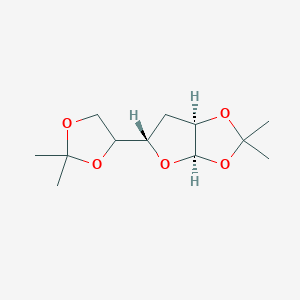

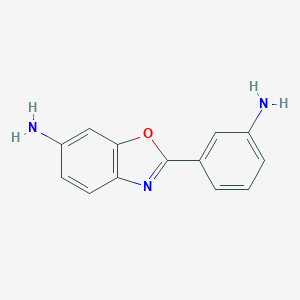

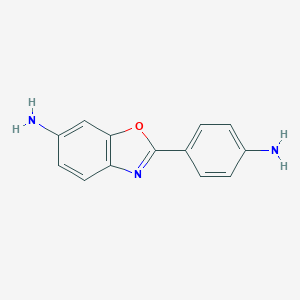

Molecular Structure Analysis

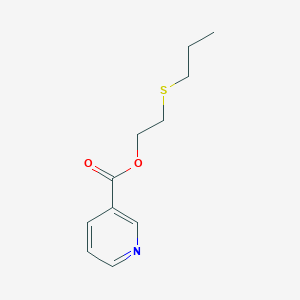

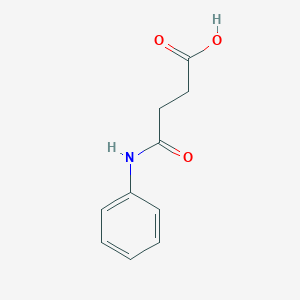

The molecular structure of Montelukast Sulfoxide includes a sulfoxide group, an oxygen atom double-bonded to a sulfur atom, which replaces a sulfide group (a sulfur atom bonded to two carbon atoms) in Montelukast. This modification significantly influences the chemical and physical properties of the molecule, such as solubility and reactivity. The molecular structure analysis is crucial for understanding the interactions of Montelukast Sulfoxide with biological targets and its pharmacological activity.

Chemical Reactions and Properties

Montelukast Sulfoxide's chemical properties, including its reactivity and interactions with other compounds, are influenced by the sulfoxide group. The sulfoxide group can undergo further chemical reactions, contributing to the metabolic pathway of Montelukast in the body. For example, the metabolism of Montelukast to its sulfoxide form involves the action of cytochrome P450 enzymes, specifically CYP3A4, which catalyzes the sulfoxidation process. Understanding these chemical reactions is essential for drug development and safety assessments (Chiba, Xu, Nishime, Balani, & Lin, 1997).

Physical Properties Analysis

The physical properties of Montelukast Sulfoxide, such as solubility, melting point, and stability, are crucial for its formulation into drug products. These properties are influenced by the molecular structure of the sulfoxide group. For instance, the solubility of Montelukast Sulfoxide in various solvents can affect its absorption and distribution in the body, impacting its therapeutic efficacy.

Chemical Properties Analysis

The chemical stability of Montelukast Sulfoxide is a key consideration in the development and storage of Montelukast-containing drug products. Factors such as exposure to light, heat, and pH can affect the stability of Montelukast Sulfoxide, leading to degradation and the formation of other impurities. Al Omari et al. (2007) studied the effect of light and heat on the stability of Montelukast, noting that exposure to light leads to the formation of its cis-isomer as the major photoproduct. This research is critical for ensuring the quality and safety of Montelukast drug products during manufacture and storage (Al Omari, Zoubi, Hasan, Khader, & Badwan, 2007).

科学的研究の応用

Pharmacology

Montelukast Sulfoxide (Mixture of Diastereomers) is a metabolite of Montelukast . Montelukast is a medication that is commonly used to manage symptoms of asthma and allergies .

Application

Montelukast Sulfoxide is used as a reference standard in the analysis of Montelukast metabolites in various research settings .

Method of Application

The specific methods of application can vary depending on the context of the research. Typically, it would be used in analytical chemistry procedures such as mass spectrometry or high-performance liquid chromatography to identify and quantify Montelukast and its metabolites in biological samples .

Results or Outcomes

The use of Montelukast Sulfoxide as a reference standard allows for more accurate and reliable results in the analysis of Montelukast metabolites .

Metabolic Pathway Research

Montelukast is metabolized in the liver, and Montelukast Sulfoxide is one of the resulting metabolites .

Application

Research into the metabolic pathways of Montelukast can help to improve our understanding of how the drug is processed in the body, which can have implications for its efficacy and safety profile .

Method of Application

This type of research typically involves in vitro studies using human liver microsomes to investigate the metabolism of Montelukast . The role of various cytochrome P450 enzymes in this process is also examined .

Results or Outcomes

One study found that CYP2C8 plays a significant role in the metabolism of Montelukast, contributing to 72% of the oxidative metabolism of the drug in vivo . This finding could have implications for the dosing and potential drug interactions of Montelukast .

Safety And Hazards

将来の方向性

Montelukast is a selective leukotriene receptor antagonist that is widely used to treat bronchial asthma and nasal allergy . The new dosage forms for montelukast are designed for non-enteric absorption, some for absorption in the oral cavity and another two being for local action in the nasal mucosa or in the pulmonary epithelium . These emerging delivery strategies to circumvent the current limitations to the use of montelukast are expected to ultimately lead to the development of more patient-compliant dosage forms .

特性

IUPAC Name |

2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTNWCBEAVHLQA-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid | |

CAS RN |

909849-96-3 | |

| Record name | 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-cyclopropaneacetic-acid-S-oxid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-Hydroxyethyl(methyl)amino]propan-1-ol](/img/structure/B21385.png)